Product packaging for Methyl 2-cyano-4-fluoro-6-methylbenzoate(Cat. No.:CAS No. 877151-43-4)

Methyl 2-cyano-4-fluoro-6-methylbenzoate

Cat. No.: B1442182
CAS No.: 877151-43-4
M. Wt: 193.17 g/mol
InChI Key: LVGDEACFPFFUFB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

Methyl 2-cyano-4-fluoro-6-methylbenzoate is systematically named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified to a methyl group (-OCH₃). Substituents on the aromatic ring are numbered to assign the lowest possible locants: a cyano group (-CN) at position 2, a fluorine atom (-F) at position 4, and a methyl group (-CH₃) at position 6 (Figure 1).

Constitutional isomerism arises from variations in substituent positions while maintaining the same molecular formula (C₁₀H₈FNO₂). Potential isomers include:

  • Positional isomers : Substituents relocated to alternative positions (e.g., 3-cyano-5-fluoro-2-methylbenzoate).
  • Functional group isomers : Replacement of the ester with alternative groups (e.g., amides or ketones), though these fall outside the scope of this analysis.

A comparative analysis of substituent arrangements reveals that the 2,4,6-substitution pattern minimizes steric hindrance, as the meta and para positions allow optimal spatial distribution.

Table 1: Constitutional Isomers of this compound

Substituent Positions (Cyano, Fluoro, Methyl) IUPAC Name
2, 4, 6 This compound
2, 3, 5 Methyl 2-cyano-3-fluoro-5-methylbenzoate
3, 4, 5 Methyl 3-cyano-4-fluoro-5-methylbenzoate

Crystal Structure Analysis via X-ray Diffraction

While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous benzoate esters. For example, cholesteryl benzoate derivatives exhibit planar aromatic cores with substituent orientations influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.

Key predicted structural features include:

  • Bond lengths : The C=O bond in the ester group is expected to measure ~1.21 Å, consistent with carbonyl groups in similar esters.
  • Dihedral angles : The cyano and fluorine substituents likely adopt a coplanar arrangement with the aromatic ring to maximize resonance stabilization.

Table 2: Predicted Crystallographic Parameters

Parameter Value (Å/°) Rationale
C=O bond length 1.21 Typical for ester carbonyls
C-CN bond length 1.45 Aligned with nitrile-containing aromatics
F-C-C angle 120° Tetrahedral geometry preservation

Comparative Analysis of Substituent Electronic Effects

The electronic effects of substituents are quantified using Hammett sigma constants (σ) , which describe electron-withdrawing (-σ) or electron-donating (+σ) tendencies. For this compound:

  • Cyano (-CN) : σₚ = +0.66 (strong electron-withdrawing via resonance and induction).
  • Fluoro (-F) : σₘ = +0.34 (moderate electron-withdrawing, inductive dominance).
  • Methyl (-CH₃) : σₚ = -0.17 (electron-donating via hyperconjugation).

These competing effects create a polarized electronic environment:

  • The cyano and fluorine groups decrease electron density at the carbonyl, enhancing electrophilicity and reactivity toward nucleophilic attack.
  • The methyl group donates electrons through hyperconjugation, partially offsetting the electron withdrawal at position 6.

Table 3: Hammett Constants for Key Substituents

Substituent σₘ (Meta) σₚ (Para) Electronic Effect
-CN +0.56 +0.66 Strong electron-withdrawing
-F +0.34 +0.06 Moderate electron-withdrawing
-CH₃ -0.07 -0.17 Electron-donating

This electronic profile influences hydrolytic stability, as evidenced by studies on analogous esters. For instance, electron-withdrawing groups like -CN accelerate base-catalyzed hydrolysis by stabilizing the tetrahedral intermediate. Conversely, methyl groups delay hydrolysis by sterically shielding the ester carbonyl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B1442182 Methyl 2-cyano-4-fluoro-6-methylbenzoate CAS No. 877151-43-4

Properties

IUPAC Name

methyl 2-cyano-4-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6-3-8(11)4-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGDEACFPFFUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728453
Record name Methyl 2-cyano-4-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877151-43-4
Record name Methyl 2-cyano-4-fluoro-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-4-fluoro-6-methylbenzoate
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Preparation Methods

Two-Step Synthesis via Halogenated Intermediates and Cyanation

A closely related synthetic approach, demonstrated for analogues such as methyl 4-bromo-2-cyano-5-fluorobenzoate, can be adapted for this compound. The method involves:

Step 1: Halogenation and Diazotization

  • Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester (or analogous 6-methyl substituted derivative), the amino group is converted into an iodo substituent via diazotization using sodium nitrite and iodide in acidic medium (e.g., 20% sulfuric acid) at low temperature (0–5 °C).
  • This yields a 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester intermediate.

Step 2: Cyanation

  • The iodo intermediate is dissolved in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.
  • Reaction with cuprous cyanide under nitrogen atmosphere at elevated temperature (60–80 °C) for several hours (5–10 h) replaces the iodo group with a cyano group.
  • Work-up includes extraction, washing with ammonium chloride/ammonia mixtures and saturated sodium chloride solution, followed by purification via column chromatography.

Yields and Conditions:

Step Conditions Yield (%) Notes
Diazotization/Iodination 20% H2SO4, NaNO2, KI, 0-5 °C, 1-5 h 72–87 Low temperature critical for selectivity
Cyanation CuCN, NMP or DMF, 60–80 °C, 5–10 h 88–91 Nitrogen atmosphere to avoid oxidation

This method is advantageous due to its relatively short process route, simple operation, and high yield of the cyano-substituted methyl benzoate.

Research Findings and Optimization

  • The diazotization and iodination step requires careful temperature control (0–5 °C) to prevent side reactions and ensure high yield.
  • Cyanation with cuprous cyanide is favored in polar aprotic solvents such as NMP or DMF, with nitrogen protection to avoid oxidation of sensitive intermediates.
  • The molar ratios are critical: for example, a molar ratio of substrate to sodium nitrite to iodide of 1:1.2:2 is optimal for diazotization.
  • Cyanide is used in slight excess (1.5 equivalents) to drive the substitution to completion.
  • Purification by column chromatography is necessary to achieve high purity of the final product.
  • The reaction times vary from 1–5 hours for diazotization and 5–10 hours for cyanation depending on temperature and solvent.

Comparative Table of Preparation Parameters

Parameter Diazotization/Iodination Step Cyanation Step
Starting Material 2-amino-4-bromo-5-fluorobenzoic acid methyl ester 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester
Reagents Sodium nitrite, potassium iodide, sulfuric acid (20%) Cuprous cyanide
Solvent Acidic aqueous medium N-methylpyrrolidone or N,N-dimethylformamide
Temperature 0–5 °C 60–80 °C
Reaction Time 1–5 hours 5–10 hours
Atmosphere Ambient Nitrogen
Yield 72–87% 88–91%
Work-up Extraction with ethyl acetate, washing with sodium sulfite and saturated NaCl Extraction, washing with ammonium chloride/ammonia and saturated NaCl
Purification Column chromatography Column chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: 2-cyano-4-fluoro-6-methylbenzoic acid.

    Reduction: 2-amino-4-fluoro-6-methylbenzoate.

Scientific Research Applications

Methyl 2-cyano-4-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-fluoro-6-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-cyano-4-fluoro-6-methylbenzoate, the following structurally analogous methyl benzoate derivatives are compared based on substituent patterns, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 877151-43-4 C₁₀H₈FNO₂ 193.17 Cyano (2), Fluoro (4), Methyl (6) Research chemical; solubility >10 mM in DMSO
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 Bromo (4), Fluoro (2), Hydroxy (6) Higher molecular weight; hydroxy group enhances polarity
Methyl 4-bromo-2-cyano-6-fluorobenzoate 1805595-96-3 C₉H₅BrFNO₂ 267.05 Bromo (4), Cyano (2), Fluoro (6) Bromine increases lipophilicity; potential synthetic intermediate

Key Findings

Substituent Effects on Molecular Weight: The introduction of bromine (atomic mass ~80 g/mol) significantly increases molecular weight, as seen in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (249.03 g/mol) and Methyl 4-bromo-2-cyano-6-fluorobenzoate (267.05 g/mol). In contrast, the target compound’s lighter substituents (-F, -CN, -CH₃) result in a lower molecular weight (193.17 g/mol).

The hydroxy group (-OH) in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate increases polarity, likely improving aqueous solubility compared to the hydrophobic methyl group in the target compound.

Brominated analogs (e.g., Methyl 4-bromo-2-cyano-6-fluorobenzoate) may serve as intermediates in pharmaceuticals or agrochemicals due to bromine’s role in cross-coupling reactions.

Research Implications

  • Synthetic Utility: The target compound’s fluorine and cyano groups make it a candidate for synthesizing fluorinated drug candidates or agrochemicals, where such substituents modulate bioavailability and metabolic stability.
  • Comparative Stability : Brominated derivatives may exhibit greater photostability but lower solubility in polar solvents compared to the target compound.

Biological Activity

Methyl 2-cyano-4-fluoro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a cyano group, a fluorine atom, and a methyl group attached to a benzoate framework, suggests a unique reactivity profile that may lead to various biological interactions. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C10H8FNO2C_{10}H_{8}FNO_{2}. The presence of electron-withdrawing groups like the cyano and fluorine substituents makes it a candidate for several chemical reactions, including nucleophilic substitutions and electrophilic additions.

Synthesis Methods:

  • Nucleophilic substitution : The cyano group can be introduced via nucleophilic attack on suitable precursors.
  • Electrophilic aromatic substitution : The introduction of fluorine can occur through electrophilic fluorination methods.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been shown to inhibit bacterial growth effectively against strains like E. coli and Pseudomonas aeruginosa.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
This compoundTBDTBD
Methyl 4-bromo-2-(cyclopropylamino)-5-fluoro-3-methylbenzoate0.0080.125

Note: TBD indicates that specific MIC values for this compound are not yet available in the literature but are under investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial replication, such as DNA gyrase and topoisomerase IV.
  • Disruption of Membrane Integrity : The compound may affect bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 1: Anticancer Activity

In vitro studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 0.037μM0.037\mu M for a similar compound against histone deacetylase (HDAC), suggesting potential applications in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties associated with compounds containing similar functional groups. These compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents in inflammatory diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that while some derivatives show low cytotoxicity, further evaluations are necessary to establish safety profiles for clinical applications.

Q & A

Q. Example Protocol :

StepReactionConditionsYield (%)
1Methylation of benzoic acidMeOH/H₂SO₄, reflux85
2Fluorination at 4-positionKF, DMF, 80°C72
3Cyano-group introductionCuCN, DCM, 0–5°C65

Basic: How do substituent positions (cyano, fluoro, methyl) influence the compound’s reactivity in further derivatization?

Answer:
The substituents create distinct electronic and steric effects:

  • Cyano (-CN) : Strong electron-withdrawing effect activates the ring for electrophilic substitution but deactivates nucleophilic attacks.
  • Fluoro (-F) : Moderate electron-withdrawing and ortho/para-directing, enhancing regioselectivity in halogenation or nitration .
  • Methyl (-CH₃) : Electron-donating and sterically hindering, protecting adjacent positions from unwanted reactions (e.g., at 6-position) .

Q. Substituent Effects Table :

PositionSubstituentElectronic EffectSteric Impact
2CyanoWithdrawingModerate
4FluoroWithdrawingLow
6MethylDonatingHigh

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Answer:
Discrepancies often arise from:

  • Dynamic effects in solution (NMR) : Rotamers or solvent interactions may obscure signals. Use variable-temperature NMR to identify conformational changes .
  • Crystal packing (XRD) : Solid-state structures may differ from solution geometries. Compare with computational models (DFT) to reconcile bond lengths/angles .

Case Study :
In a study of a fluorinated benzoate analog, XRD revealed a bent molecular core (144° bend angle) due to steric effects from the methyl group, while NMR suggested free rotation. DFT simulations confirmed temperature-dependent conformational flexibility .

Advanced: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:
Use accelerated stability testing:

pH Stability :

  • Expose to buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS. The ester group is prone to hydrolysis at high pH (>10) .

Thermal Stability :

  • Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The methyl ester typically decomposes above 200°C .

Q. Degradation Pathways :

ConditionMajor Degradation ProductMechanism
pH > 102-cyano-4-fluoro-6-methylbenzoic acidEster hydrolysis
200°C+CO₂ + fluorinated aromatic fragmentsThermal decarboxylation

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock. The cyano group often participates in hydrogen bonding with active sites .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. Fluorine’s electronegativity improves membrane permeability in analogs .

Q. Example Model :

DerivativeSubstituentPredicted IC₅₀ (μM)
2-CN, 4-F, 6-CH₃Reference12.3
2-CN, 4-Cl, 6-CH₃8.7Chlorine enhances binding
2-NO₂, 4-F, 6-CH₃21.5Nitro reduces solubility

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the methyl group at 6-position appears as a singlet (~δ 2.3 ppm) .
  • IR : Confirms ester (C=O ~1720 cm⁻¹) and cyano (C≡N ~2240 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₀H₈FNO₂: 205.05 g/mol) .

Advanced: How do steric effects from the 6-methyl group impact catalytic reactions (e.g., Suzuki coupling)?

Answer:
The methyl group at 6-position hinders Pd-catalyzed cross-coupling by:

  • Blocking coordination sites : Reduces catalyst accessibility. Use bulky ligands (e.g., SPhos) to mitigate steric hindrance .
  • Slowing transmetallation : Optimize temperature (80–100°C) and solvent (toluene/EtOH) to enhance reaction rates .

Q. Optimized Suzuki Coupling :

ConditionYield (%)
Pd(OAc)₂, SPhos, K₂CO₃, toluene/EtOH, 90°C78
Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C52

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-cyano-4-fluoro-6-methylbenzoate
Reactant of Route 2
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Methyl 2-cyano-4-fluoro-6-methylbenzoate

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